GMB-475 -

GMB-475

Catalog Number: EVT-1534934
CAS Number:
Molecular Formula: C43H46F3N7O7S
Molecular Weight: 861.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GMB-475 is a degrader of BCR-ABL1 tyrosine kinase based on PROTAC, overcoming BCR-ABL1-dependent drug resistance. GMB-475 targets BCR-ABL1 protein and recruits the E3 ligase Von Hippel Lindau (VHL), resulting in ubiquitination and subsequent degradation of the oncogenic fusion protein. GMB-475 reduced viability and increased apoptosis in primary CML CD34+ cells, with no effect on healthy CD34+ cells at identical concentrations.
Source and Classification

GMB-475 was developed by researchers aiming to enhance therapeutic options for patients with chronic myeloid leukemia who exhibit resistance to existing treatments. It is classified under targeted protein degradation strategies, specifically as a PROTAC that recruits E3 ligases to promote ubiquitination and subsequent proteasomal degradation of target proteins .

Synthesis Analysis

Methods and Technical Details

The synthesis of GMB-475 involves a multi-step chemical process that begins with the modification of existing compounds from the GNF family, particularly GNF-5, which binds to ABL1. The synthesis includes:

  1. Linker Design: The linker connects the ABL1 inhibitor with a ligand that recruits the Von Hippel Lindau E3 ligase. This step is crucial for optimizing both potency and cellular permeability.
  2. Chemical Modifications: Variations in functional groups and linker length were explored to enhance the compound's effectiveness. For instance, replacing aryl amide bonds with ether linkages improved degradation potency .
  3. Final Compound Optimization: Further structural optimizations led to GMB-475 being identified as a lead compound due to its enhanced ability to induce degradation of BCR-ABL1 compared to diastereomeric controls .
Molecular Structure Analysis

Structure and Data

GMB-475's molecular structure features a heterobifunctional design comprising:

  • ABL1 Inhibitor: An allosteric binding site that allows for effective interaction with the target protein.
  • E3 Ligase Recruiter: Specifically designed to bind Von Hippel Lindau E3 ligase, facilitating ubiquitination.

The precise molecular formula and structural data are essential for understanding its interactions at the atomic level but are typically represented in detailed chemical databases or publications .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving GMB-475 is its ability to form a ternary complex with BCR-ABL1 and Von Hippel Lindau E3 ligase. This process involves:

  1. Ubiquitination: The compound facilitates the transfer of ubiquitin from an E2 conjugating enzyme to BCR-ABL1 via E3 ligase.
  2. Proteasomal Degradation: Following ubiquitination, the tagged protein is recognized and degraded by the 26S proteasome system.
  3. Cellular Effects: The degradation of BCR-ABL1 leads to decreased signaling through pathways such as STAT5, resulting in reduced proliferation and increased apoptosis in cancer cells .
Mechanism of Action

Process and Data

GMB-475 operates through a multi-step mechanism:

  1. Binding: The compound binds to both BCR-ABL1 and Von Hippel Lindau E3 ligase, forming a stable ternary complex.
  2. Ubiquitination: This complex facilitates polyubiquitination of BCR-ABL1 by recruiting E2 enzymes.
  3. Degradation: The ubiquitinated protein is then targeted for degradation by the proteasome, effectively reducing levels of the oncogenic fusion protein.

This mechanism allows GMB-475 not only to degrade wild-type BCR-ABL1 but also variants like T315I, which are resistant to conventional therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific numerical values for physical properties such as melting point or solubility may vary based on experimental conditions, general characteristics include:

  • Molecular Weight: Relevant for pharmacokinetic studies.
  • Solubility: Important for bioavailability; modifications in linker design often aim to enhance solubility.

Chemical properties are critical for understanding reactivity and stability under physiological conditions .

Applications

Scientific Uses

GMB-475 has significant potential applications in:

  • Cancer Therapy: Particularly for patients with chronic myeloid leukemia who have developed resistance to existing treatments.
  • Research Tool: As a PROTAC, it serves as a model compound for studying targeted protein degradation mechanisms and developing new therapeutic strategies against other oncogenic targets.

Ongoing research continues to explore its efficacy in various preclinical models, aiming for clinical translation in hematological malignancies .

Properties

Product Name

GMB-475

IUPAC Name

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-[4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]phenoxy]ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C43H46F3N7O7S

Molecular Weight

861.9 g/mol

InChI

InChI=1S/C43H46F3N7O7S/c1-26-38(61-25-50-26)29-7-5-27(6-8-29)21-47-40(56)35-19-31(54)22-53(35)41(57)39(42(2,3)4)52-37(55)23-58-17-18-59-32-13-9-28(10-14-32)34-20-36(49-24-48-34)51-30-11-15-33(16-12-30)60-43(44,45)46/h5-16,20,24-25,31,35,39,54H,17-19,21-23H2,1-4H3,(H,47,56)(H,52,55)(H,48,49,51)/t31-,35+,39-/m1/s1

InChI Key

ONDVWISBMHHLGZ-SBJIGXGQSA-N

SMILES

FC(F)(F)OC1=CC=C(NC2=CC(C3=CC=C(OCCOCC(N[C@H](C(C)(C)C)C(N4[C@H](C(NCC5=CC=C(C6=C(C)N=CS6)C=C5)=O)CC(O)C4)=O)=O)C=C3)=NC=N2)C=C1

Solubility

Soluble in DMSO

Synonyms

GMB475; GMB 475; GMB-475

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)C5=CC(=NC=N5)NC6=CC=C(C=C6)OC(F)(F)F)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)C5=CC(=NC=N5)NC6=CC=C(C=C6)OC(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.